
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the formation of the quinoline core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the quinoline core under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism by which 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thiazole ring and quinoline core are known to interact with various biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-methylquinoline-4-carboxamide: Lacks the thiazole ring, which may result in different biological activities.
N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide: Similar structure but without the methyl group on the quinoline core.
4-methyl-2-(1,3-thiazol-2-yl)quinoline: Lacks the carboxamide group, which may affect its reactivity and biological properties.
Uniqueness
The presence of both the thiazole ring and the quinoline core in 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide contributes to its unique properties and potential applications. The specific substitution pattern can influence its reactivity, biological activity, and interactions with molecular targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
762257-01-2 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-9-7-12(11-5-3-4-6-13(11)16-9)14(19)18-15-17-10(2)8-20-15/h3-8H,1-2H3,(H,17,18,19) |
InChI 键 |
NIQXBEYZVQMQNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC(=CS3)C |
溶解度 |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



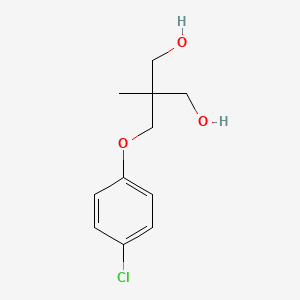
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
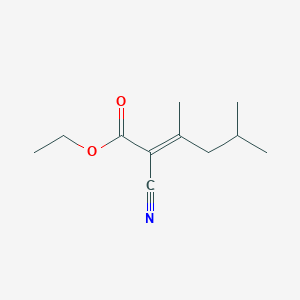
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
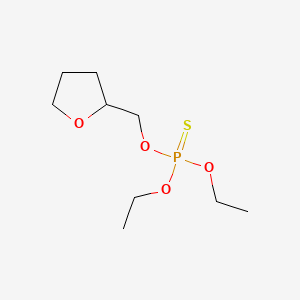
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
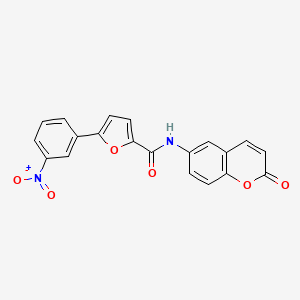
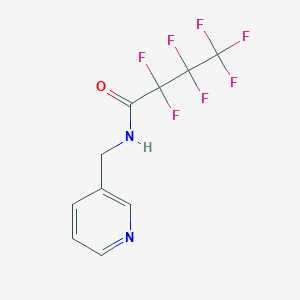
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
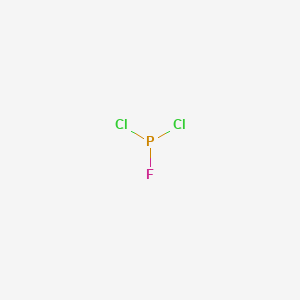
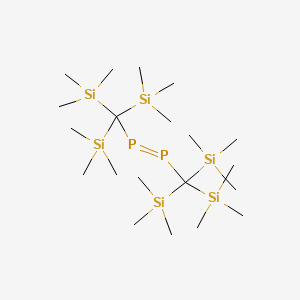
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
